molecular formula C11H13N5 B1526775 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline CAS No. 1247468-09-2

3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline

Cat. No. B1526775
M. Wt: 215.25 g/mol
InChI Key: OIWBFFMYNWPNBF-UHFFFAOYSA-N
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Description

3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline, also known as 1-cyclopropyl-5-methyl-1H-tetrazole-4-carboxylic acid, is an organic compound that has been used in scientific research due to its unique properties. It is a heterocyclic compound with a five-membered ring structure containing nitrogen, carbon, and hydrogen atoms. The compound is colorless and has a melting point of approximately 109°C. Its chemical formula is C7H11N3O.

Scientific Research Applications

Chemical Reactions and Mechanistic Probes

3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline and related compounds are used as mechanistic probes in chemical reactions. For example, N-cyclopropyl-N-alkylanilines, which share a structural resemblance, have been studied for their reactivity with nitrous acid, leading to specific cleavage of the cyclopropyl group and supporting a mechanism involving the formation of an amine radical cation. This provides insights into the behavior of cyclopropyl groups in aromatic amines during chemical transformations (Loeppky & Elomari, 2000).

Cycloaddition Reactions

Compounds related to 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline are involved in various cycloaddition reactions. The tetrasubstituted thiocarbonyl ylide, closely related to the compound of interest, participates in 1,3-cycloadditions with acceptor-substituted ethylenes. This results in the formation of substituted thiolanes and highlights the regioselectivity and stereochemistry of these reactions, offering valuable information for the development of new synthetic pathways (Mlostoń et al., 2002).

Oxidative Processes and Enzymatic Studies

The compound and its derivatives are also significant in studies investigating oxidative processes and enzymatic mechanisms. Research involving N-cyclopropyl-N-methylaniline, a structurally similar compound, with horseradish peroxidase revealed detailed insights into oxidative N-dealkylation and the fate of the cyclopropyl group. These findings are crucial for understanding the enzymatic reactions involving cyclopropylamines and their role in biological systems (Shaffer et al., 2001).

Structure and Interaction Studies

Studies on related compounds, like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, provide insights into molecular structure and interactions. For instance, crystallographic studies and molecular docking have been conducted to understand the interaction of these molecules within specific biological targets, such as the cyclooxygenase-2 enzyme. Although the studied compound showed no inhibition potency for the enzyme, the structural and interaction data contribute to a deeper understanding of molecular behavior and can guide the design of new compounds (Al-Hourani et al., 2016).

Synthetic Utility

The molecule and its analogs demonstrate substantial synthetic utility. For example, 5-(Methylthio)tetrazoles, structurally similar to the compound , have been used in the stereoselective synthesis of polycyclic pyrazolines. This showcases the compound's role in facilitating complex synthetic pathways and contributing to the development of new chemical entities with potential applications in various fields (Pla et al., 2014).

properties

IUPAC Name

3-(1-cyclopropyltetrazol-5-yl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-2-3-8(12)6-10(7)11-13-14-15-16(11)9-4-5-9/h2-3,6,9H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWBFFMYNWPNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=NN=NN2C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline
Reactant of Route 2
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline
Reactant of Route 3
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline
Reactant of Route 4
Reactant of Route 4
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline
Reactant of Route 5
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline
Reactant of Route 6
Reactant of Route 6
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-4-methylaniline

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